molecular formula C9H13NO B13177516 1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one

1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one

Cat. No.: B13177516
M. Wt: 151.21 g/mol
InChI Key: VKJDPKSHGXEIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one is a synthetic intermediate of interest in medicinal chemistry and organic synthesis. The partially hydrogenated isoquinoline scaffold is a privileged structure in drug discovery, found in a wide array of biologically active natural products and therapeutic agents . Researchers value this core structure for developing new pharmacologically active compounds, as it is a key feature in molecules with documented antitumor, antibacterial, and antifungal properties . The presence of the ketone group at the 3-position provides a versatile handle for further synthetic modification, allowing for the creation of diverse chemical libraries. This compound is intended for research applications only, such as serving as a building block in the synthesis of more complex molecules or as a subject in method development and mechanistic studies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one

InChI

InChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-2,7-8H,3-6H2,(H,10,11)

InChI Key

VKJDPKSHGXEIBH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1CC(=O)NC2

Origin of Product

United States

Preparation Methods

Method Overview

One prominent route involves the cyclization of enamine derivatives derived from suitable precursors such as piperidones or dihydropyridones, followed by reduction to form the octahydroisoquinoline core.

Key Steps

  • Formation of Enamines: Starting from 2-piperidone derivatives, enamine formation is achieved through reaction with secondary amines or aldehydes.
  • Cyclization: The enamine reacts with electrophiles or under thermal conditions to induce intramolecular cyclization, forming a dihydroisoquinoline intermediate.
  • Reduction: The dihydroisoquinoline intermediate is then reduced, often with catalytic hydrogenation or hydride donors, to generate the fully saturated octahydroisoquinoline ring system.

Representative Data

  • A patent (US5332821A) describes reacting enamine solutions in hydrocarbons with p-toluenesulfonic acid to promote cyclization, followed by extraction, drying, and reduction steps.

Synthesis via Mannich-Type Reactions and Subsequent Cyclization

Method Overview

This approach involves Mannich reactions between suitable aldehydes, amines, and ketones to generate amino ketones, which are then cyclized to form the octahydroisoquinoline core.

Key Steps

  • Formation of Amino Ketones: Condensation of aldehydes with amines and ketones.
  • Cyclization: Intramolecular cyclization occurs under acidic or basic conditions, forming the isoquinoline ring.
  • Hydrogenation: Catalytic hydrogenation reduces the aromatic or unsaturated intermediates to saturated compounds.

Research Findings

  • A synthetic route detailed in a 2019 MDPI publication describes the preparation of cis-6-hydroxy-5-(methoxycarbonyl)-2-methyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline via stepwise reactions involving dihydropyridones and sulfenylation, followed by reduction and cyclization.

Preparation from Arecolone and Malonate Derivatives

Method Overview

A classical route involves the condensation of arecolone (an alkaloid derivative) with malonate esters, followed by decarboxylation and cyclization steps to form the target compound.

Detailed Procedure

  • Condensation: Arecolone reacts with diethyl malonate in ethanol with sodium metal, forming a β-keto ester intermediate.
  • Hydrolysis and Decarboxylation: Potassium hydroxide hydrolyzes the ester, and subsequent acid treatment induces decarboxylation.
  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the octahydroisoquinoline ring.

Data Table: Key Reagents and Conditions

Step Reagents Conditions Purpose
Condensation Arecolone + Diethyl Malonate Reflux in ethanol with Na Formation of β-keto ester
Hydrolysis KOH in water 100°C, 3 hours Hydrolysis of malonate ester
Decarboxylation HCl, heat 95°C, 40 min Removal of carboxyl group
Cyclization Acidic conditions Heating Ring closure to octahydroisoquinoline

Alternative Routes: Oxidative Cyclization and Reductive Amination

Method Overview

Other synthetic pathways include oxidative cyclization of suitable amino alcohols or aldehyde derivatives, followed by reductive amination to yield the saturated isoquinoline.

Key Steps

  • Oxidation: Formation of iminium or quinoline intermediates.
  • Cyclization: Intramolecular attack to form the isoquinoline framework.
  • Reduction: Catalytic hydrogenation or hydride reduction to saturate the ring system.

Summary of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Enamine cyclization Piperidones, Enamines Acidic cyclization, reduction High regioselectivity Multi-step, requires purification
Mannich reaction Aldehydes, Amines, Ketones Mannich addition, cyclization Straightforward, versatile Sensitive to reaction conditions
Arecolone-based Arecolone, Malonates Condensation, decarboxylation, cyclization Uses natural alkaloid derivatives Moderate yields, complex purification
Oxidative cyclization Amino alcohols, Aldehydes Oxidation, intramolecular attack Efficient for certain derivatives Requires careful control of oxidation

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Fully saturated isoquinoline derivatives.

    Substitution: Alkylated or acylated isoquinoline derivatives.

Scientific Research Applications

1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a) 8H-[1,2,4]Oxadiazolo[3,4-c][1,4]thiazin-3-ones (e.g., Compounds 32, 33, 36)
  • Structural Features: These compounds, described in Molecules (2014), share a tricyclic framework with fused oxadiazole and thiazine rings and a ketone group. Unlike 1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one, they incorporate sulfur and nitrogen heteroatoms in adjacent rings .
  • Synthesis : Prepared via reflux reactions in ethyl acetate/petroleum ether solvent systems with piperidine and triethylamine as catalysts. Purification involves flash chromatography, similar to methods used for bicyclic ketones .
  • Spectroscopic Data : ¹H-NMR signals for CH₃ (δ 1.2–1.5), CH₂ (δ 3.5–4.0), and aromatic protons (δ 7.0–8.0) differ from those of the target compound due to electron-withdrawing halogens (e.g., Br, Cl) in their structures .
b) 4-Oxo-1,4-dihydroquinoline Derivatives (e.g., Compounds 80–98)
  • Structural Features: These derivatives, reported in J. Med. Chem. (2007), possess a planar quinoline ring with a ketone at the 4-position.
  • Synthesis: Prepared via alkylation and esterification of 1-pentyl-4-oxo-1,4-dihydroquinoline precursors, differing from the hydrogenation steps likely required for octahydroisoquinolinone synthesis .
c) 1,2,3,4,4a,5,6,8a-Octahydronaphthalenones
  • Structural Features: Identified in Piper cubeba extract studies, these compounds feature a decalin-like framework with a ketone group.

Physicochemical Properties

Property This compound 8H-Oxadiazolo-thiazin-3-ones 4-Oxo-dihydroquinolines
Molecular Weight ~193 g/mol (estimated) 350–450 g/mol 250–350 g/mol
Ketone Position 3-position 3-position 4-position
Heteroatoms 1 N 2 N, 1 S 1 N
Polarity Moderate (due to ketone and NH) High (halogens, multiple N/S) Moderate (ketone, ester)

Biological Activity

1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one (CAS Number: 1253265-30-3) is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H13NO
  • Molecular Weight : 151.21 g/mol
  • Structural Characteristics : The compound features a saturated isoquinoline structure which contributes to its unique biological properties.

Pharmacological Properties

  • Antidepressant Effects : Research indicates that octahydroisoquinolin derivatives exhibit significant antidepressant-like activity in animal models. For instance, studies have shown that these compounds can modulate neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .
  • Anti-inflammatory Activity : Octahydroisoquinolin derivatives have been found to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory disorders .
  • Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects, making it a candidate for pain management therapies .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various octahydroisoquinolin derivatives. The researchers conducted behavioral tests on mice and found that certain derivatives significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity. The study highlighted the importance of structural modifications in enhancing efficacy .

Case Study 2: Neuroprotection in Parkinson's Disease Models

In a study investigating neuroprotective effects against Parkinson’s disease models, octahydroisoquinolin derivatives were administered to mice subjected to neurotoxic agents. Results showed a marked reduction in neuronal cell death and improved motor function compared to control groups. This suggests that these compounds could be developed as therapeutic agents for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantModulation of serotonin and norepinephrine systems
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicPotential modulation of pain pathways

Q & A

Basic Question: What are the recommended synthetic methodologies for 1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one derivatives, and how can reaction yields be optimized?

Methodological Answer:
Derivatives of this scaffold are typically synthesized via nucleophilic substitution or acylation reactions. For example, 2-(3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)isoindoline-1,3-dione is prepared by reacting intermediate 6 with phthalic anhydride in acetic acid under reflux, followed by filtration and drying . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates.
  • Catalysis : 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency.
  • Purification : Thin-layer chromatography (TLC) on silica gel ensures high purity (>95%) .
    Data Table :
DerivativeReaction ConditionsYield (%)
Compound 8 Acetic acid, reflux, 6h82%
Compound 1b Dioxane, DMAP, 12h75%

Basic Question: How can researchers characterize the structural integrity of synthesized derivatives?

Methodological Answer:
Structural validation requires multi-modal analysis:

  • 1H NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for quinoline moieties) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for 1b at m/z 232.1) .
  • Melting Point : Consistency with literature values (±2°C) indicates purity.
    Note : Cross-referencing with computational simulations (e.g., DFT for NMR shifts) resolves ambiguities in complex stereoisomers.

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Essential protocols:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • PPE : Nitrile gloves and lab coats prevent dermal contact.
  • Emergency Response : Immediate decontamination with water for 15+ minutes after exposure; contact emergency services via +44(0)1840 212137 .

Advanced Question: How can structure-activity relationships (SAR) guide the design of acetylcholinesterase (AChE) inhibitors based on this scaffold?

Methodological Answer:
Derivatives with electron-withdrawing groups (e.g., chloro, methoxy) at the 6-position enhance AChE binding affinity. For example:

  • Compound 2e (3-chlorobenzoyl substituent) showed 2-fold higher inhibition than unsubstituted analogs .
    Mechanistic Insight : Docking studies suggest chloro groups stabilize π-π interactions with Trp279 in the AChE active site.
    Experimental Design :

Synthesize derivatives with systematic substituent variations.

Validate inhibition via Ellman’s assay (IC50 values).

Correlate electronic properties (Hammett constants) with activity .

Advanced Question: What computational approaches are suitable for predicting the metabolic stability of derivatives?

Methodological Answer:

  • CYP450 Inhibition Screening : Use in silico tools (e.g., SwissADME) to predict interactions with CYP3A4/2D6, critical for avoiding drug-drug interactions.
  • BBB Permeability : Molecular weight <500 Da and logP <5 are optimal, but scaffold rigidity may limit passive diffusion .
    Validation : Compare computational predictions with in vitro microsomal stability assays.

Advanced Question: How can researchers resolve contradictions in toxicity data across structurally similar analogs?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Reproducibility : Replicate toxicity assays (e.g., OECD 423) in multiple cell lines.
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., oxidation products) that may skew results.
  • Meta-Analysis : Cross-reference data from independent studies (e.g., Key Organics’ acute toxicity data vs. in-house results) .

Advanced Question: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysis : Use (R)-BINOL-derived catalysts for asymmetric hydrogenation of the tetrahydroisoquinoline core.
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers with >99% ee.
    Case Study : Ethyl substituents at the 7-position (as in Key Organics’ compound) introduce steric hindrance, favoring one enantiomer during crystallization .

Advanced Question: How do solvent polarity and temperature affect the stability of this compound in solution?

Methodological Answer:

  • Stability Studies : Monitor degradation via UV-Vis (λmax 270 nm) under varying conditions.
  • Findings :
    • Polar solvents (e.g., DMSO): Accelerate hydrolysis of the lactam ring.
    • Temperature : Storage at -20°C in anhydrous acetonitrile preserves integrity for >6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.